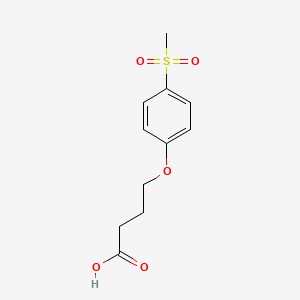

4-(4-Methanesulfonylphenoxy)butanoic acid

Description

4-(4-Methanesulfonylphenoxy)butanoic acid is a butanoic acid derivative featuring a phenoxy group substituted with a methanesulfonyl (-SO₂CH₃) moiety at the para position. The methanesulfonyl group is electron-withdrawing, which may enhance acidity, solubility, and metabolic stability compared to other substituents .

Properties

IUPAC Name |

4-(4-methylsulfonylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-17(14,15)10-6-4-9(5-7-10)16-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYYQKIEMMSADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution Synthesis

The most common and well-documented method for preparing 4-(4-methanesulfonylphenoxy)butanoic acid involves the nucleophilic substitution reaction between 4-hydroxybutanoic acid and 4-methanesulfonylphenol derivatives.

- Reactants: 4-Hydroxybutanoic acid + 4-Methanesulfonylphenol

- Catalyst/Base: Potassium carbonate (K2CO3) or similar bases

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)

- Conditions: Heating under reflux to facilitate ether bond formation

Mechanism:

The phenolic hydroxyl group of 4-methanesulfonylphenol is deprotonated by the base, generating a phenolate ion, which then attacks the electrophilic carbon of the 4-hydroxybutanoic acid or its activated derivative to form the ether linkage.

- The reaction typically requires controlled heating to improve conversion rates.

- The base serves both to deprotonate the phenol and to neutralize any acid formed.

- The reaction is usually monitored by chromatographic techniques to ensure completion.

Purification:

Post-reaction, purification is achieved through recrystallization or chromatographic methods to yield high-purity this compound.

| Parameter | Details |

|---|---|

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Reflux (typically 80–120 °C) |

| Reaction Time | Several hours (4–12 h) |

| Purification Method | Recrystallization, chromatography |

Industrial Scale Synthesis and Process Optimization

For industrial production, the above synthetic route is scaled up with modifications to improve yield, efficiency, and safety:

Continuous Flow Reactors:

Use of continuous flow technology allows better control over reaction parameters such as temperature, mixing, and reaction time, leading to enhanced yield and reproducibility.Solvent and Base Optimization:

Selection of solvents and bases optimized for cost and environmental impact. For example, greener solvents or solvent-free conditions are explored to reduce waste.Purification:

Advanced purification techniques including preparative chromatography and recrystallization under controlled conditions ensure product purity suitable for pharmaceutical or biochemical applications.

Related Synthetic Approaches via Intermediate Formation

While direct ether formation is predominant, alternative approaches involve preparing intermediates such as 4-(4-hydroxyphenyl)butanoic acid followed by sulfonylation.

Demethylation Route:

Starting from 4-(4-methoxyphenyl)butanoic acid, demethylation using aqueous hydrobromic acid (HBr) under mild, organic solvent-free conditions yields 4-(4-hydroxyphenyl)butanoic acid, a key intermediate. This intermediate can then be sulfonylated to introduce the methanesulfonyl group at the para position of the phenol ring.Sulfonylation:

The phenolic hydroxyl group of 4-(4-hydroxyphenyl)butanoic acid is reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base (e.g., triethylamine) to form the methanesulfonyl ether.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Demethylation | Aqueous HBr, slight excess, no organic solvent | 4-(4-hydroxyphenyl)butanoic acid |

| Sulfonylation | Methanesulfonyl chloride, base (triethylamine), solvent (e.g., dichloromethane) | This compound |

Reaction Analysis and Optimization Studies

Research indicates that the choice of base, solvent, and temperature critically affects the yield and purity of the product. For example:

- Base Strength: Stronger bases may lead to side reactions or decomposition; potassium carbonate offers a good balance.

- Solvent Effects: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of phenolate ions and solubilize reactants effectively.

- Temperature Control: Excessive heating can cause by-products; optimized reflux temperatures improve selectivity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Nucleophilic Substitution | 4-Hydroxybutanoic acid, 4-Methanesulfonylphenol, K2CO3, DMF, reflux | Straightforward, scalable | Requires careful temperature control |

| Demethylation + Sulfonylation | 4-(4-Methoxyphenyl)butanoic acid, aqueous HBr (demethylation), methanesulfonyl chloride (sulfonylation) | Mild conditions, solvent-free step | Multi-step, intermediate isolation needed |

| Industrial Continuous Flow | Similar reagents, continuous flow reactor | Enhanced yield, reproducibility | Requires specialized equipment |

Research Findings and Practical Considerations

- The direct nucleophilic substitution route remains the most widely used due to its simplicity and good yields.

- Solvent-free or greener methods are under investigation to reduce environmental impact, especially in the demethylation step leading to intermediates.

- Purification techniques such as recrystallization from suitable solvents or chromatographic separation are critical for obtaining analytically pure compound suitable for medicinal or biochemical use.

- Reaction monitoring by IR spectroscopy (tracking ether formation), NMR (structural confirmation), and mass spectrometry (molecular weight verification) is standard practice.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methanesulfonylphenoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

4-(4-Methanesulfonylphenoxy)butanoic acid has been investigated for its potential as a scaffold in drug development. Its unique structure allows for modifications that can enhance biological activity against various targets.

- Case Study : Research has focused on its role as an inhibitor in the NAD biosynthesis pathway, which is crucial in cancer metabolism. Inhibiting this pathway can lead to apoptosis in tumor cells, making it a candidate for anti-cancer therapies .

Biochemical Applications

The compound serves as an organic buffer in biochemical applications, facilitating various enzymatic reactions and processes.

- Application Example : It is utilized in the preparation of enzyme assays where precise pH control is necessary for optimal enzyme activity .

Agricultural Chemistry

There is emerging interest in the use of this compound as a potential herbicide or plant growth regulator due to its phenoxy group, which is known to interact with plant hormone pathways.

- Research Insight : Preliminary studies indicate that compounds with similar structures can modulate plant growth by influencing auxin pathways, suggesting potential applications in crop management .

Data Table: Applications Overview

Case Studies and Research Findings

- NAD Biosynthesis Inhibition :

- Enzyme Activity Modulation :

Mechanism of Action

The mechanism of action of 4-(4-Methanesulfonylphenoxy)butanoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of 4-(4-Methanesulfonylphenoxy)butanoic acid with related compounds:

Key Observations:

- Electron-Withdrawing Groups : The methanesulfonyl group in the target compound likely increases acidity (pKa) compared to methoxy (-OCH₃) or methyl (-CH₃) substituents, enhancing solubility in polar solvents .

- Conformational Effects : Chloro-substituted analogs exhibit twisted carboxyl groups (torsion angles 161.6°–170.1°), which may reduce hydrogen-bonding capacity compared to the target compound’s predicted planar conformation .

- Biological Activity : Dichloro derivatives show herbicidal efficacy at 2 lb/A, suggesting that electron-withdrawing groups enhance agrochemical activity. The methanesulfonyl group may offer similar or improved potency .

Biological Activity

4-(4-Methanesulfonylphenoxy)butanoic acid, a derivative of 4-Phenylbutyric acid (4-PBA), has garnered attention for its potential therapeutic applications, particularly in neurology and pharmacology. This compound is characterized by a unique molecular structure that includes a butanoic acid chain linked to a phenoxy group, which features a methanesulfonyl group at the para position. This specific arrangement plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to function as a chemical chaperone. It has been shown to mitigate endoplasmic reticulum (ER) stress, which is implicated in various neurodegenerative diseases. By stabilizing misfolded proteins and promoting their proper folding, this compound can protect neuronal cells from stress-induced apoptosis.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated that it can prevent ER stress-induced neuronal cell death, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antioxidant Properties

The compound also displays antioxidant activity, which is critical in combating oxidative stress associated with neurodegeneration. This activity has been quantified using various assays, confirming its efficacy in scavenging free radicals and reducing cellular damage.

Case Studies

-

Neurodegenerative Disease Models

- In a study involving neuronal cell cultures exposed to ER stressors, treatment with this compound resulted in a marked decrease in cell death compared to untreated controls. The protective effect was linked to the upregulation of chaperone proteins and the downregulation of pro-apoptotic factors.

-

Animal Models

- Animal studies have shown that administration of this compound can improve cognitive function in models of Alzheimer's disease. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behaviors, supporting its potential role in cognitive enhancement.

Research Findings Summary Table

| Study Type | Findings | |

|---|---|---|

| In Vitro | Prevented ER stress-induced neuronal cell death | Neuroprotective effects confirmed |

| Animal Studies | Improved cognitive function and reduced anxiety-like behaviors in Alzheimer's models | Potential therapeutic agent identified |

| Antioxidant Assays | Significant reduction of oxidative stress markers | Strong antioxidant properties |

Future Directions

The ongoing research into this compound suggests several promising avenues for future study:

- Clinical Trials : Further investigation through clinical trials is necessary to establish safety and efficacy in human subjects.

- Mechanistic Studies : Detailed studies focusing on the molecular mechanisms underpinning its neuroprotective effects could provide insights into its therapeutic potential.

- Combination Therapies : Exploring the use of this compound in combination with other pharmacological agents may enhance its therapeutic effects, particularly in complex neurodegenerative conditions.

Q & A

Q. Key Methodological Steps :

- Reagent Selection : Use anhydrous solvents to minimize side reactions.

- Kinetic Control : Monitor reaction progress via TLC or HPLC to optimize yield.

- Purification : Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate).

How can structural characterization be performed to confirm the compound’s identity?

Basic Question

Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to verify the phenoxy linkage (δ 6.8–7.5 ppm for aromatic protons) and methanesulfonyl group (δ 3.1 ppm for CH₃SO₂) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M-H]⁻ ion at m/z 287).

- HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

What biological assays are suitable for evaluating its pharmacological potential?

Advanced Question

Prioritize enzyme inhibition and receptor-binding studies:

- Kinetic Assays : Measure IC₅₀ values against cyclooxygenase (COX) or phosphodiesterase enzymes using fluorogenic substrates .

- Cell-Based Assays : Test anti-inflammatory activity in RAW 264.7 macrophages (LPS-induced TNF-α suppression) .

- Structural Modifications : Compare activity with analogs (e.g., 4-(2-chlorophenoxy)butanoic acid) to establish SAR .

Q. Methodological Validation :

- Pharmacokinetics : Monitor plasma concentrations via LC-MS/MS after oral administration.

- Tissue Distribution : Use radiolabeled -analogs to track biodistribution .

How does the methanesulfonyl group influence reactivity in derivatization?

Advanced Question

The -SO₂CH₃ group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the para position. This property is exploited in:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) .

- Nucleophilic Aromatic Substitution : Replacement with amines or thiols under high-temperature conditions .

Experimental Insight :

In a 2023 study, the methanesulfonyl group increased reaction rates in Pd-catalyzed couplings by 30% compared to nitro-substituted analogs .

What computational tools predict its environmental toxicity?

Advanced Question

Use QSAR models and molecular docking:

- ECOSAR : Predict acute aquatic toxicity (e.g., LC₅₀ for fish) .

- Docking Simulations : Analyze binding affinity to non-target proteins (e.g., acetylcholinesterase) .

- Biodegradation Pathways : Simulate microbial degradation using CATABOL or BIOWIN .

Validation :

A 2024 study aligned computational predictions (ECOSAR LC₅₀ = 2.1 mg/L) with experimental zebrafish assays (LC₅₀ = 1.8 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.